Fast blue B

Catalog No.
S574723
CAS No.
20282-70-6
M.F
C14H12N4O2+2
M. Wt
268.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fast blue B

CAS Number

20282-70-6

Product Name

Fast blue B

IUPAC Name

4-(4-diazonio-3-methoxyphenyl)-2-methoxybenzenediazonium

Molecular Formula

C14H12N4O2+2

Molecular Weight

268.27 g/mol

InChI

InChI=1S/C14H12N4O2/c1-19-13-7-9(3-5-11(13)17-15)10-4-6-12(18-16)14(8-10)20-2/h3-8H,1-2H3/q+2

InChI Key

QMMMCTXNYMSXLI-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]#N)OC)[N+]#N

Synonyms

3,3'-dimethoxybiphenyl-4,4'-bisdiazonium, dichloride of Fast Blue B, Fast Blue B, tetrachlorozincate(2-)(1:1) of Fast Blue B

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]#N)OC)[N+]#N

The exact mass of the compound Fast blue B is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36551. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Diazonium Compounds - Supplementary Records. It belongs to the ontological category of aromatic diazonium ion in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Fast Blue B (CAS 20282-70-6), frequently procured as a stabilized zinc chloride double salt, is a premier bis(diazonium) reagent utilized extensively as a chromogenic substrate, histological stain, and derivatization agent. In analytical and diagnostic workflows, it is highly valued for its rapid azo-coupling kinetics with naphthols, phenols, and cannabinoids, yielding intensely colored, insoluble precipitates. It offers a critical balance of aqueous solubility and high electrophilic reactivity, establishing it as a fundamental benchmark material. Its proven performance in thin-layer chromatography (TLC), enzyme histochemistry (such as esterase detection), and quantitative instrumental analysis makes it an essential procurement choice for forensic laboratories, biochemical assay developers, and dye manufacturers requiring highly reproducible colorimetric readouts [1][2].

While diazonium salts such as Fast Blue BB, Fast Blue RR, and Fast Red TR share the same fundamental azo-coupling mechanism, they are not functionally interchangeable in sensitive assays or synthesis workflows. Generic substitution frequently leads to compromised signal-to-noise ratios; for instance, Fast Blue RR exhibits a high affinity for polyacrylamide matrices, resulting in heavy background staining that obscures faint enzymatic bands [1]. Similarly, Fast Blue BB, despite producing vivid precipitates, demonstrates slower reaction kinetics in colorimetric spot tests, which can disrupt time-sensitive high-throughput screening workflows [2]. Furthermore, in advanced precursor applications like the synthesis of proteomic 'protein painting' dyes, smaller analogs like Fast Red TR fail to provide the structural bulk necessary for stable protein binding, rendering them ineffective where Fast Blue B succeeds [3].

Superior Signal-to-Noise Ratio in Enzymatic PAGE Assays

In comparative studies evaluating diazonium dyes for the detection of esterase activity via 2-naphthyl acetate hydrolysis on Native PAGE, Fast Blue B demonstrated significantly lower background matrix staining compared to its closest in-class substitutes. Densitometry analysis confirmed that Fast Blue B produced a minimal background density (p < 0.0001), whereas Fast Blue RR exhibited the maximum background staining, and Fast Blue BB showed intermediate interference [1].

Evidence DimensionBackground staining density on Native PAGE
Target Compound DataMinimal background density (p < 0.0001 vs analogs)
Comparator Or BaselineFast Blue RR (maximum background) and Fast Blue BB (intermediate background)
Quantified DifferenceStatistically significant reduction in non-specific matrix staining (p < 0.0001)
ConditionsNative PAGE gel incubated overnight with 75 µM 2-naphthyl acetate and 0.12% azo dye

Lower background staining directly translates to higher resolution and fewer false positives in enzymatic assays, reducing the need for excessive and time-consuming washing steps.

Rapid Response Kinetics for High-Throughput Cannabinoid Screening

For the field testing and thin-layer chromatography (TLC) of cannabinoids, the reaction speed of the diazonium coupling is critical for workflow efficiency. Fast Blue B provides an immediate, vivid colorimetric response, establishing it as the forensic benchmark. In contrast, studies evaluating substitutes found that Fast Blue RR was unsuitable due to extremely slow response speeds and low color intensity. While Fast Blue BB provides a suitable final color intensity, it is notably slower to respond than Fast Blue B, delaying readout times [1].

Evidence DimensionColorimetric response time and intensity
Target Compound DataRapid response with high color intensity
Comparator Or BaselineFast Blue RR (slow response, low intensity) and Fast Blue BB (slower response than Fast Blue B)
Quantified DifferenceFast Blue B achieves optimal visual readout significantly faster than Fast Blue BB and RR
ConditionsColorimetric field testing and TLC visualization of cannabinoids

In high-throughput forensic or quality control screening, rapid and distinct colorimetric development minimizes assay time and prevents ambiguous or delayed readings.

Essential Structural Bulk for Proteomic Dye Synthesis

Fast Blue B serves as a critical diazonium core for synthesizing complex dyes used in 'protein painting,' an MS-based technique for mapping protein interfaces. When coupled with naphthalene agents (e.g., naphthionic acid to form FBBNA), the resulting Fast Blue B-based dyes successfully and measurably bind to target proteins like thyroglobulin. Conversely, smaller halogenated cores like Fast Red TR, when subjected to the exact same coupling chemistry, yielded dyes that showed zero significant binding to the target proteins [1].

Evidence DimensionDye binding capacity to thyroglobulin
Target Compound DataMeasurable and stable protein binding (e.g., FBBNA complex)
Comparator Or BaselineFast Red TR-based dyes (zero significant binding)
Quantified DifferenceFast Blue B enables functional protein binding, whereas Fast Red TR completely fails
ConditionsSynthesis of diazo dyes coupled with naphthalene agents for MS-based protein interface mapping

For reagent manufacturers and proteomics researchers, Fast Blue B provides the necessary molecular architecture to enable stable protein-dye interactions that smaller diazonium analogs cannot support.

Ultra-High Sensitivity in Post-Column HPLC Derivatization

While Fast Blue B is a standard for qualitative TLC, its integration into post-column HPLC derivatization workflows unlocks quantitative, ultra-sensitive detection. Utilizing a post-column reaction with Fast Blue B salt, the detection limit for Δ9-tetrahydrocannabinol (THC) reaches 0.1 ng. This represents a 1000-fold increase in sensitivity compared to standard TLC methods using Fast Blue B coloration, featuring a highly linear calibration curve (0.01-100 µg/ml) and excellent intermediate precision (within-run assay precision of 0.93%)[1].

Evidence DimensionLimit of Detection (LOD) for THC
Target Compound Data0.1 ng LOD via post-column HPLC
Comparator Or BaselineStandard TLC using Fast Blue B (approx. 100 ng LOD)
Quantified Difference1000 times more sensitive than qualitative TLC
ConditionsHPLC method using a post-column reaction with Fast Blue B salt

Demonstrates the compound's scalability from simple qualitative screening to highly quantitative, ultra-sensitive instrumental analysis, maximizing the utility of a single procured reagent.

High-Resolution Enzymatic Gel Staining

Due to its statistically significant reduction in non-specific matrix staining compared to Fast Blue BB and RR, Fast Blue B is the optimal chromogenic substrate for detecting esterase and phosphatase activity on Native PAGE. It ensures crisp, high-contrast bands without the need for aggressive destaining protocols[1].

Forensic and Quality Control Cannabinoid TLC

Fast Blue B's rapid azo-coupling kinetics make it the premier choice for thin-layer chromatography and field spot-testing of cannabinoids. Its immediate response time prevents the workflow bottlenecks associated with slower-reacting analogs like Fast Blue BB [2].

Synthesis of Advanced Proteomic Dyes

As demonstrated in 'protein painting' applications, Fast Blue B provides the necessary structural bulk to serve as a diazonium core for synthesizing complex, protein-binding dyes. It is the required precursor when smaller analogs like Fast Red TR fail to produce functional protein interactions [3].

Post-Column HPLC Derivatization

For analytical laboratories transitioning from qualitative screening to precise quantification, Fast Blue B can be utilized in post-column HPLC reactions to achieve ultra-low limits of detection (e.g., 0.1 ng for THC), offering a highly linear and reproducible quantitative assay [4].

XLogP3

4.8

Related CAS

14263-94-6 (tetrachlorozincate(2-)(1:1))
91-91-8 (dichloride)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Health Hazard

Other CAS

91-91-8
20282-70-6

Wikipedia

Fast blue B
Fast blue salt B

General Manufacturing Information

[1,1'-Biphenyl]-4,4'-bis(diazonium), 3,3'-dimethoxy-: INACTIVE

Dates

Last modified: 08-15-2023

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